2,2'-Bithiophene

Catalog No.
S598408
CAS No.
492-97-7
M.F
C8H6S2
M. Wt
166.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bithiophene

CAS Number

492-97-7

Product Name

2,2'-Bithiophene

IUPAC Name

2-thiophen-2-ylthiophene

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H

InChI Key

OHZAHWOAMVVGEL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=CS2

Synonyms

2,2’-Bisthiophene; 2,2’-Bithienyl; 2,2’-Dithienyl; 2,2’-Dithiophene; 2-(2-Thienyl)thiophene; α-Bithiophene;

Canonical SMILES

C1=CSC(=C1)C2=CC=CS2

The exact mass of the compound 2,2'-Bithiophene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2,2'-bithiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2,2'-Bithiophene is a conjugated thiophene dimer utilized extensively as a premium precursor for the synthesis of highly conductive polythiophenes, organic semiconductors, and electrochromic materials. Unlike the monomeric thiophene, 2,2'-bithiophene features a pre-formed α,α'-linkage and an extended conjugated π-system, which fundamentally alters its electrochemical behavior. With a melting point of 32–33 °C, it exists as a stable, low-volatility solid at room temperature, facilitating precise gravimetric dosing in industrial formulations. Its primary procurement value lies in its significantly lowered oxidation potential compared to standard thiophene, allowing for defect-free electropolymerization and serving as a highly efficient kinetic initiator in bulk polymer synthesis [1].

Substituting 2,2'-bithiophene with the cheaper thiophene monomer is a common procurement error that leads to catastrophic failure in electropolymerization workflows. Thiophene requires a high onset oxidation potential (>1.65–2.0 V) to form radical cations. However, the resulting polythiophene film degrades at these elevated potentials—a phenomenon known as the 'polythiophene paradox' [1]. Attempting to synthesize films from pure thiophene results in over-oxidized, patchy, and structurally defective polymer chunks. Conversely, substituting with higher oligomers like 2,2':5',2''-terthiophene introduces severe solubility limits and often terminates polymerization prematurely, yielding short oligomers rather than robust, high-molecular-weight polymer films [2].

Avoidance of Polymer Degradation via Lowered Oxidation Potential

The synthesis of uniform polythiophene films requires monomer oxidation to occur at a voltage where the resulting polymer remains stable. 2,2'-Bithiophene exhibits an onset oxidation potential of approximately 1.20–1.22 V (vs Ag/AgCl or SCE), whereas the thiophene monomer requires an oxidation potential of 1.65 V to 2.0 V [1]. Because polythiophene degrades at potentials approaching 2.0 V, using 2,2'-bithiophene allows the applied polymerization voltage to remain safely below the polymer's degradation threshold, yielding intact, highly conductive films rather than over-oxidized fragments.

Evidence DimensionOnset Oxidation Potential
Target Compound Data~1.20 V onset oxidation potential
Comparator Or BaselineThiophene (1.65-2.0 V)
Quantified Difference0.45-0.80 V reduction in required potential
ConditionsCyclic voltammetry / electropolymerization in non-aqueous electrolyte (e.g., LiClO4/ACN)

Enables the electrochemical synthesis of thick, defect-free polythiophene films by avoiding the high voltages that destroy the polymer backbone.

Polymerization Rate and Film Yield Acceleration

When used as an additive or primary monomer, 2,2'-bithiophene drastically accelerates the kinetics of polythiophene formation. In comparative electrochemical polymerization systems, the addition of small amounts of 2,2'-bithiophene to a thiophene matrix increases the rate of polythiophene formation by 50% to 70% compared to pure thiophene controls [1]. Furthermore, systems utilizing pure thiophene at a 1.8 V up-switch potential often show zero polymer formation after 6 hours, whereas the inclusion of 2,2'-bithiophene initiates rapid, uniform film growth immediately.

Evidence DimensionPolymerization Rate
Target Compound DataSystem with 2,2'-bithiophene added
Comparator Or BaselinePure thiophene system
Quantified Difference50-70% increase in polymerization rate
ConditionsElectrochemical polymerization sweep range -0.2 to 2.0 V vs. SCE

Reduces energy consumption and processing time in industrial electrochemical synthesis while dramatically improving film adhesion and uniformity.

Precursor Phase Stability and Volatility Mitigation

Material handling and formulation consistency are critical in industrial scale-up. 2,2'-Bithiophene has a melting point of 32–33 °C, making it a stable solid at standard room temperature, whereas the thiophene monomer is a highly volatile liquid with a melting point of -38 °C [1]. Compared to 2,2':5',2''-terthiophene (mp ~95 °C), 2,2'-bithiophene offers significantly higher solubility in common organic solvents like chloroform and acetonitrile, preventing the premature precipitation of oligomers during chemical coupling reactions.

Evidence DimensionMelting Point & Phase State
Target Compound DataSolid, mp 32-33 °C
Comparator Or BaselineThiophene (Liquid, mp -38 °C) / Terthiophene (Solid, mp ~95 °C)
Quantified Difference+70 °C shift vs thiophene; -62 °C shift vs terthiophene
ConditionsStandard ambient temperature and pressure

Eliminates the volatility and vapor-hazard issues of liquid thiophene while maintaining much better solvent processability than terthiophene.

Defect-Free Electropolymerization of Polythiophene Films

Due to its low oxidation potential (~1.2 V), 2,2'-bithiophene is the mandatory precursor for fabricating high-quality, thick polythiophene films on ITO or metal electrodes. It bypasses the over-oxidation degradation inherent to thiophene monomer, making it ideal for organic bioelectronics, neural interfaces, and solid-state sensors [1].

Initiator for Bulk Chemical Polymerization

In industrial-scale oxidative coupling (e.g., using FeCl3), adding 2,2'-bithiophene acts as an efficient kinetic initiator. It reduces the induction period and increases the overall yield of poly(3-alkylthiophenes) and unsubstituted polythiophenes by up to 70%, optimizing batch throughput [2].

Synthesis of Organic Photovoltaics (OPVs) and OFETs

2,2'-Bithiophene's pre-formed α,α'-linkage guarantees regioregularity in extended conjugated systems. It is the preferred building block for synthesizing complex donor-acceptor copolymers, where preventing α,β-mislinkages is critical for maximizing charge carrier mobility and fine-tuning the optical bandgap [3].

XLogP3

3

Boiling Point

260.0 °C

LogP

3.75 (LogP)

Melting Point

33.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

492-97-7

Wikipedia

2,2'-bithiophene

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2,2'-Bithiophene: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types